molecular formula C31H31FN2O7 B120465 1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 144822-48-0

1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No. B120465
M. Wt: 562.6 g/mol
InChI Key: RWIIURMGSYIIES-CRNBIQPQSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. For example, the protodeboronation of pinacol boronic esters is a method used in organic synthesis .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. For instance, alkyl halides can undergo nucleophilic substitution via the SN2 mechanism .

Scientific Research Applications

Biological and Pharmacological Activities of Curcumin Derivatives

Curcumin, a compound with a complex structure somewhat related to the query compound in terms of being a bioactive molecule with multiple functional groups, has been extensively studied for its biological and pharmacological properties. Derivatives of curcumin, including Schiff base, hydrazone, and oxime derivatives, have shown enhanced biological activities through structural modification. These derivatives and their metal complexes possess significant potency in biological activities, highlighting the importance of structural analogs in medicinal chemistry research (Omidi & Kakanejadifard, 2020).

Methylene-linked Liquid Crystal Dimers

Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, demonstrates the role of chemical structure in determining the phase behavior of materials. These studies are crucial for understanding how specific modifications to chemical structures, like those seen in the query compound, can influence material properties and functionalities (Henderson & Imrie, 2011).

Enhancement of Curcumin's Biological and Pharmacological Properties

Enhancing the biological and pharmacological properties of curcumin through encapsulation techniques underscores the significance of molecular modification for improved therapeutic effects. This research indicates the potential for similar strategies to be applied to the query compound for enhanced bioactivity and therapeutic efficacy (Witika et al., 2021).

Sustainable Access to New Generation Polymers

The synthesis and application of HMF derivatives from plant biomass illustrate the potential of complex organic molecules for sustainable production of materials, chemicals, and fuels. This research aligns with the broader scientific interest in utilizing complex molecules, such as the query compound, for sustainable industrial applications (Chernyshev et al., 2017).

properties

IUPAC Name

1-[(3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31FN2O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37)/t25-,26+,27-,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIIURMGSYIIES-CRNBIQPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)C2[C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

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